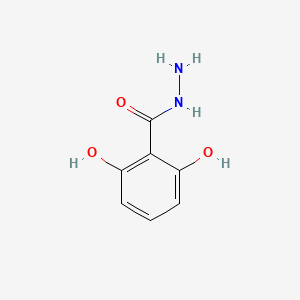
3-Fluoro-4-methylbenzylzinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Fluoro-4-methylbenzylzinc chloride (MFCD11226461) is an organozinc reagent commonly used in organic synthesis. It is a derivative of benzylzinc chloride, where the benzyl group is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is typically used in cross-coupling reactions and other synthetic applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylbenzylzinc chloride is generally prepared by the reaction of 3-fluoro-4-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to ensure consistency and yield. The compound is often supplied as a solution in THF to maintain its stability and ease of handling.
化学反応の分析
Types of Reactions: 3-Fluoro-4-methylbenzylzinc chloride primarily undergoes cross-coupling reactions , such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions where the zinc moiety is replaced by other functional groups.
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts and a base like triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.
Substitution Reactions: Often involve nucleophiles like halides or alkoxides under mild conditions.
Major Products: The major products of these reactions are typically substituted aromatic compounds, where the zinc moiety is replaced by the desired functional group, resulting in compounds with diverse applications in pharmaceuticals and materials science.
科学的研究の応用
Chemistry: 3-Fluoro-4-methylbenzylzinc chloride is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in medicinal chemistry.
Biology: In biological research, this compound is used to synthesize bioactive molecules that can be tested for their effects on various biological pathways. It is also employed in the modification of biomolecules to study their structure and function.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its role in the synthesis of drug intermediates is crucial for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.
作用機序
The mechanism by which 3-fluoro-4-methylbenzylzinc chloride exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom coordinates with the electrophilic center of the substrate, facilitating the formation of new bonds. This coordination is crucial for the compound’s reactivity and selectivity in various synthetic applications.
類似化合物との比較
Benzylzinc chloride: Lacks the fluorine and methyl substituents, making it less reactive in certain applications.
3-Fluorobenzylzinc chloride: Similar but without the methyl group, affecting its steric and electronic properties.
4-Methylbenzylzinc chloride: Similar but without the fluorine atom, impacting its reactivity and selectivity.
Uniqueness: 3-Fluoro-4-methylbenzylzinc chloride is unique due to the presence of both fluorine and methyl substituents, which enhance its reactivity and selectivity in synthetic applications. The fluorine atom increases the compound’s electrophilicity, while the methyl group provides steric hindrance, making it a versatile reagent in organic synthesis.
特性
分子式 |
C8H8ClFZn |
|---|---|
分子量 |
224.0 g/mol |
IUPAC名 |
chlorozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene |
InChI |
InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
JFLKSLUCDCUVNE-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)[CH2-])F.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


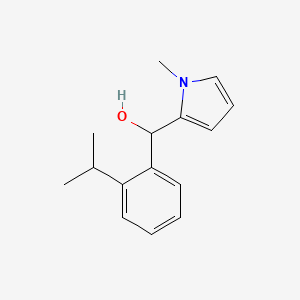
![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)
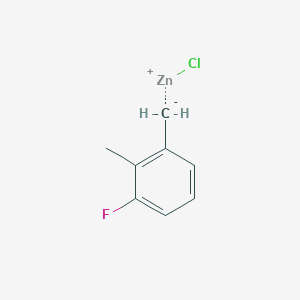
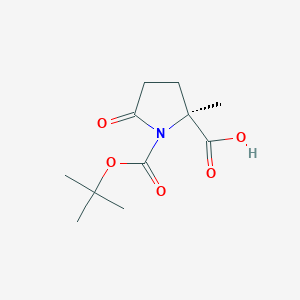
![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)
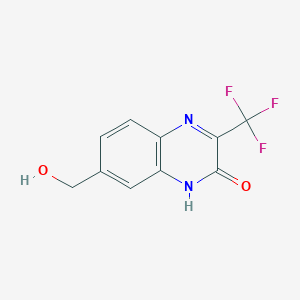
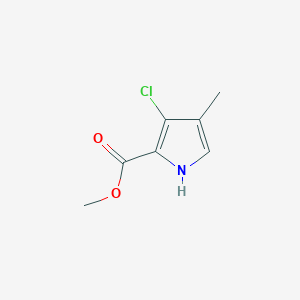




![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
